

An In-depth Technical Guide to AR-C133913XX (CAS Number: 1251765-07-7)

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Compound of Interest

Compound Name: AR-C133913XX

Cat. No.: B611372

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Introduction

AR-C133913XX is a major metabolite of the P2Y₁₂ receptor antagonist, Ticagrelor. Unlike the parent drug and its other primary metabolite, AR-C124910XX, **AR-C133913XX** is pharmacologically inactive. This guide provides a comprehensive overview of the known properties of **AR-C133913XX**, including its physicochemical characteristics, metabolic pathway, and pharmacokinetic profile. The information presented is intended to support research and development activities related to Ticagrelor and its metabolic fate.

Physicochemical Properties

AR-C133913XX is an organic molecule with the following properties:

Property	Value	Source
CAS Number	1251765-07-7	Internal
Molecular Formula	C ₁₄ H ₂₂ N ₆ O ₄ S	[1]
Molecular Weight	370.43 g/mol	[1]
Appearance	Off-White Powder	Internal

Metabolism and Pharmacokinetics

AR-C133913XX is formed from Ticagrelor through N-dealkylation, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] This pathway is distinct from the formation of the active metabolite, AR-C124910XX.

The pharmacokinetic properties of **AR-C133913XX** are summarized below:

Parameter	Description	Source
Formation	Formed by N-dealkylation of Ticagrelor.	[3]
Metabolizing Enzymes	Primarily CYP3A4, with minor contribution from CYP3A5.	[2]
Excretion	Primarily excreted in the urine, along with its glucuronide conjugate (M4).[3]	
Plasma Protein Binding	Data on the specific plasma protein binding of AR-C133913XX is not readily available in the public domain. However, Ticagrelor and its active metabolite are highly protein-bound (>99%).[4]	

A study on the mass balance of radiolabeled Ticagrelor found that in urine, the major components were **AR-C133913XX** (metabolite M5) and its glucuronide conjugate (M4).[3]

Pharmacological Activity

Crucially, **AR-C133913XX** is considered an inactive metabolite of Ticagrelor.[5] This means it does not contribute to the antiplatelet effect of the parent drug by antagonizing the P2Y12 receptor. The ratio of the inactive metabolite **AR-C133913XX** to Ticagrelor in plasma is approximately 12%.[5]

Experimental Protocols

While specific experimental data on the lack of activity of **AR-C133913XX** is not detailed in the available literature, its inactivity would typically be determined using assays that assess P2Y12 receptor binding and function. Below are representative protocols for such assays.

P2Y12 Receptor Binding Assay

This assay would be used to determine the binding affinity of **AR-C133913XX** to the P2Y12 receptor.

Objective: To quantify the binding of **AR-C133913XX** to the human P2Y12 receptor.

Methodology:

- Preparation of Membranes: Membranes from cells expressing the recombinant human P2Y12 receptor (e.g., CHO-K1 cells) are prepared.
- Radioligand: A radiolabeled P2Y12 antagonist, such as [^3H]-Ticagrelor or another suitable ligand, is used.
- Competition Binding Assay:
 - A fixed concentration of the radioligand is incubated with the cell membranes.
 - Increasing concentrations of unlabeled **AR-C133913XX** are added to compete for binding with the radioligand.
 - Non-specific binding is determined in the presence of a high concentration of a known P2Y12 antagonist.
- Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

- **Data Analysis:** The concentration of **AR-C133913XX** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value can be used to determine the binding affinity (K_i). For an inactive compound, the IC₅₀ would be very high or not determinable within a reasonable concentration range.

Platelet Aggregation Assay

This functional assay would assess the ability of **AR-C133913XX** to inhibit ADP-induced platelet aggregation.

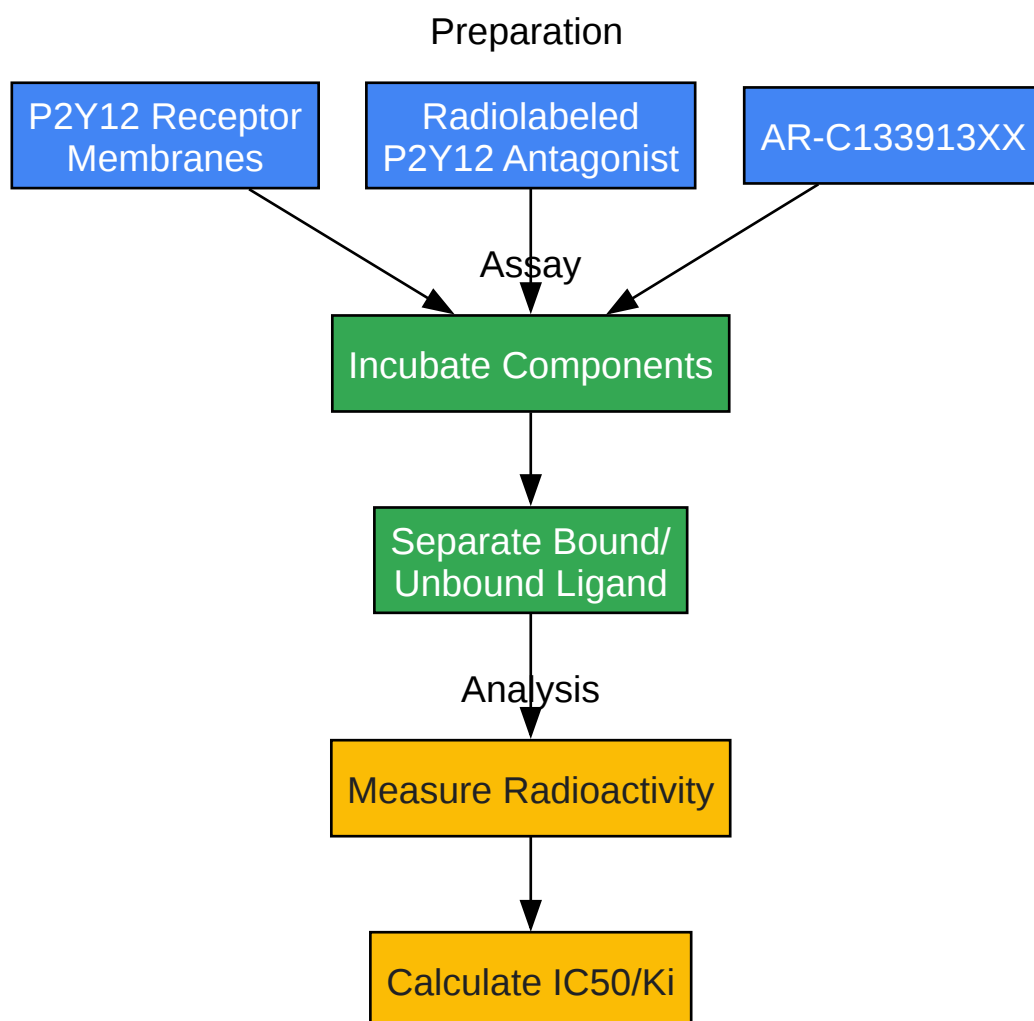
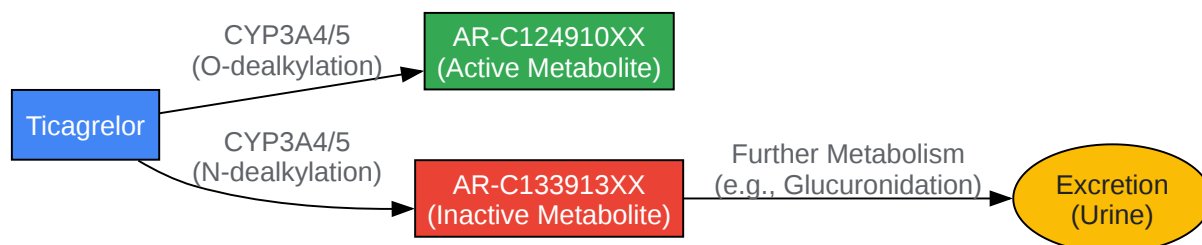
Objective: To determine the effect of **AR-C133913XX** on platelet aggregation.

Methodology:

- **Sample Preparation:** Platelet-rich plasma (PRP) is prepared from fresh human blood.
- **Agonist:** Adenosine diphosphate (ADP) is used to induce platelet aggregation.
- **Assay Procedure:**
 - PRP is pre-incubated with various concentrations of **AR-C133913XX** or a vehicle control.
 - Platelet aggregation is initiated by adding a submaximal concentration of ADP.
 - The change in light transmission through the PRP sample is measured over time using a platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.
- **Data Analysis:** The percentage of platelet aggregation is calculated for each concentration of **AR-C133913XX**. The concentration that inhibits 50% of the maximal aggregation (IC₅₀) is determined. For an inactive metabolite, no significant inhibition of platelet aggregation would be observed.

Visualizations

Ticagrelor Metabolism Pathway



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